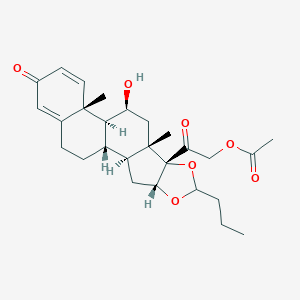

Budesonide 21-acetate

Overview

Description

Budesonide 21-acetate is a synthetic glucocorticoid used primarily in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. It is a derivative of budesonide, which is known for its potent anti-inflammatory properties. This compound is often used in inhalation therapies to reduce inflammation and improve breathing in patients with respiratory conditions.

Mechanism of Action

Target of Action

Budesonide 21-acetate primarily targets the glucocorticoid receptors . These receptors are found in various cells throughout the body and play a crucial role in regulating immune response and inflammation .

Mode of Action

This compound acts as an agonist of glucocorticoid receptors . Upon binding to these receptors, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability. This leads to a decrease in inflammation and vasodilation . The compound’s interaction with its targets results in changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to downregulate the local production of the polymeric poorly O-galactosylated form of IgA1 or galactose-deficient IgA1 (Gd-IgA1) and the generation of pathogenic IgA-containing immune complexes (IgA-IC) . These changes in the biochemical pathways lead to a reduction in inflammation and other symptoms associated with conditions such as asthma, COPD, Crohn’s disease, and ulcerative colitis .

Pharmacokinetics

After oral inhalation, budesonide undergoes an extensive degree (>90%) of biotransformation to metabolites of low corticosteroid activity on the first passage through the liver . No unchanged budesonide has been found in urine, and the activity of the two major metabolites, 6β-hydroxy-budesonide and 16α-hydroxy-prednisolone, is less than 1% of the parent compound . The compound’s ADME properties significantly impact its bioavailability. For instance, the extended-release oral capsules are 9-21% bioavailable . A 9mg dose reaches a Cmax of 1.50±0.79ng/mL with a Tmax of 2-8h and an AUC of 7.33ng*hr/mL .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in airway hyperresponsiveness and a reduction in the number of inflammatory cells and mediators present in the airways of patients with asthma . It also reduces the symptoms of inflammatory conditions of the lungs and intestines, such as asthma, COPD, Crohn’s disease, and ulcerative colitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in a more physiological 3D environment, low nanomolar concentrations of budesonide strongly reduced PDAC cell proliferation in a GR-dependent manner . Furthermore, the 3D environment drives the cells towards a general metabolic reprogramming involving protein, lipid, and energy metabolism (e.g., increased glycolysis dependency). This metabolic change sensitizes PDAC cells to the anti-proliferative effect of budesonide, which instead induces opposite changes (e.g., increased mitochondrial oxidative phosphorylation) .

Biochemical Analysis

Biochemical Properties

Budesonide 21-acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors (GRs) in the cytoplasm, forming a complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes. The interaction with GRs leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Cellular Effects

This compound affects various cell types and cellular processes. In immune cells, it reduces the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α). It also influences cell signaling pathways, including the NF-κB pathway, which is crucial for inflammatory responses. Additionally, this compound modulates gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes . This compound also impacts cellular metabolism by altering the energy balance and reducing the production of reactive oxygen species (ROS).

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA. This binding results in the modulation of gene transcription, leading to the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, this compound inhibits the activity of certain enzymes involved in the inflammatory response, such as phospholipase A2 and cyclooxygenase-2 (COX-2).

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong anti-inflammatory effects by rapidly reducing the levels of pro-inflammatory cytokines. Over time, its stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that this compound maintains its efficacy in reducing inflammation, although its potency may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated sustained anti-inflammatory effects with minimal adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation without significant side effects. At higher doses, it may cause adverse effects such as immunosuppression and metabolic disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather in toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathway involves the hydrolysis of the acetal group to form 16α-hydroxy-prednisolone . Other metabolites include those resulting from the reduction of the C20 carbonyl group and oxidation of the C11 hydroxyl group. These metabolites are excreted mainly in the urine.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. It has a high affinity for glucocorticoid receptors, which facilitates its distribution to target tissues. The compound is also known to bind to plasma proteins, which aids in its transport through the bloodstream . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters.

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. Its activity is dependent on its ability to translocate to the nucleus, where it can interact with DNA and modulate gene expression. Post-translational modifications, such as phosphorylation, can influence its subcellular localization and activity . Targeting signals within the compound direct it to specific compartments, ensuring its effective function in reducing inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of budesonide 21-acetate typically involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of a solvent such as 1,4-dioxane and a catalyst like perchloric acid. This reaction results in the formation of budesonide, which is then acetylated to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs a continuous flow process. This method optimizes various parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. The continuous flow process is cost-effective and can be readily scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

Budesonide 21-acetate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Budesonide 21-acetate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of glucocorticoid chemistry and synthesis.

Biology: this compound is used in research on cellular mechanisms of inflammation and immune response.

Medicine: It is extensively studied for its therapeutic effects in treating respiratory diseases, inflammatory bowel disease, and other inflammatory conditions.

Industry: The compound is used in the development of inhalation therapies and other pharmaceutical formulations

Comparison with Similar Compounds

Budesonide 21-acetate is often compared with other glucocorticoids such as prednisolone, dexamethasone, and fluticasone. While all these compounds share anti-inflammatory properties, this compound is unique in its specific molecular structure and pharmacokinetic profile. It has a higher water solubility compared to some other glucocorticoids, which allows for faster systemic uptake and prolonged airway efficacy .

List of Similar Compounds

- Prednisolone

- Dexamethasone

- Fluticasone

- Mometasone

Biological Activity

Budesonide 21-acetate is a synthetic glucocorticoid derived from budesonide, primarily known for its potent anti-inflammatory properties. This compound has garnered significant attention in pharmacological research due to its enhanced pharmacological profile, particularly in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C₂₇H₃₆O₇) features a 21-acetate group that enhances its solubility and absorption, making it particularly effective for localized delivery in respiratory therapies. The structural modification at the 21-position differentiates it from other corticosteroids, contributing to its unique pharmacological properties.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fluticasone Propionate | Similar steroid core | Higher potency and longer duration of action |

| Mometasone Furoate | Similar steroid core | Greater lipophilicity leading to enhanced skin absorption |

| Dexamethasone | Similar steroid core | More potent systemic effects |

| Prednisolone | Similar steroid core | Less selective for glucocorticoid receptors |

This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression related to inflammation, leading to:

- Inhibition of pro-inflammatory cytokines (e.g., IL-6).

- Decreased production of inflammatory mediators.

- Suppression of immune cell activation.

In Vitro Studies

Research has demonstrated that this compound significantly inhibits interleukin-6 production in lipopolysaccharide-induced A549 cells, showcasing its potential as an anti-inflammatory agent. In vitro studies indicate that the compound enhances solubility compared to its parent compound, which may contribute to improved bioavailability and therapeutic efficacy .

In Vivo Studies

In vivo studies involving animal models have illustrated the compound's effectiveness in reducing edema. For instance, this compound was shown to inhibit edema formation in a dose-dependent manner when administered in models of carrageenan-induced paw edema:

- Dose : 0.1 mg/kg resulted in a 50% inhibition.

- Maximum Inhibition : Reached up to 70% with doses of 0.3 or 1 mg/kg .

Case Studies

- Case Study on Respiratory Conditions : A study evaluated the efficacy of this compound in patients with asthma. The results indicated a significant reduction in exacerbation rates compared to baseline measurements after a treatment period of eight weeks.

- Case Study on Skin Inflammation : Another study assessed the use of this compound in treating dermatitis. Patients receiving the compound exhibited marked improvement in symptoms and reduced inflammation compared to those on placebo .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and excretion:

Properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIYSFVNRMBENV-PONRWWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535536 | |

| Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51333-05-2 | |

| Record name | (11β,16α)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51333-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Budesonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUDESONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ2VA5QDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.